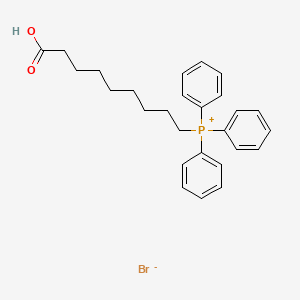

Phosphonium, (8-carboxyoctyl)triphenyl-, bromide

Description

Structure-Function Relationships in Mitochondrial Accumulation of (8-Carboxyoctyl)triphenylphosphonium Bromide

The mitochondrial targeting efficiency of (8-carboxyoctyl)triphenylphosphonium bromide is governed by three structural elements:

Triphenylphosphonium Headgroup : The TPP moiety provides the delocalized positive charge necessary for electrophoretic transport. Molecular dynamics simulations reveal that the phenyl rings engage in π-π stacking with membrane lipids, reducing energy barriers for translocation.

Octyl Spacer Chain : The 8-carbon alkyl chain balances lipophilicity and flexibility. Shorter chains (e.g., 3-carboxypropyl-TPP) exhibit reduced mitochondrial uptake due to insufficient hydrophobicity, while longer chains (e.g., 12-carboxydodecyl-TPP) increase non-specific binding to cytoplasmic proteins.

Carboxylic Acid Terminus : The terminal carboxyl group enhances solubility in aqueous media and allows pH-dependent ionization (pKa ≈ 4.5). In the acidic intermembrane mitochondrial space (pH ≈ 6.8), partial protonation increases lipophilicity, promoting retention.

Conformational Dynamics : Nuclear magnetic resonance (NMR) studies demonstrate that the octyl chain adopts a folded conformation in aqueous solutions, bringing the carboxylic acid group near the TPP head. This “hairpin” configuration minimizes solvent exposure, further enhancing membrane permeability.

Comparative Analysis with Other Mitochondria-Directed Cationic Carriers

(8-Carboxyoctyl)triphenylphosphonium bromide exhibits distinct advantages over other mitochondrial carriers:

The octyl chain in (8-carboxyoctyl)triphenylphosphonium bromide mitigates issues seen in shorter-chain TPP analogs, such as premature excretion, while avoiding excessive hydrophobicity that causes aggregation in longer-chain derivatives. Compared to non-phosphonium carriers, the TPP group provides ≈10-fold higher mitochondrial specificity due to its charge delocalization.

Properties

IUPAC Name |

8-carboxyoctyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31O2P.BrH/c28-27(29)22-14-3-1-2-4-15-23-30(24-16-8-5-9-17-24,25-18-10-6-11-19-25)26-20-12-7-13-21-26;/h5-13,16-21H,1-4,14-15,22-23H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPSRRRHHYOTMEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCCCCCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32BrO2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90448255 | |

| Record name | Phosphonium, (8-carboxyoctyl)triphenyl-, bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88462-46-8 | |

| Record name | Phosphonium, (8-carboxyoctyl)triphenyl-, bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Phosphonium, (8-carboxyoctyl)triphenyl-, bromide typically involves the reaction of triphenylphosphine with an appropriate brominated octyl derivative. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under inert atmosphere to prevent oxidation. Industrial production methods may involve large-scale reactions in controlled environments to ensure the purity and yield of the compound .

Chemical Reactions Analysis

Phosphonium, (8-carboxyoctyl)triphenyl-, bromide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphines.

Substitution: The bromide ion can be substituted with other nucleophiles such as hydroxide or alkoxide ions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Phosphonium, (8-carboxyoctyl)triphenyl-, bromide has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is studied for its potential role in reducing the risk of cancer and cardiovascular diseases.

Medicine: Research is ongoing to explore its potential in preventing disease processes that lead to chronic inflammation, atherosclerosis, and diabetes.

Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Phosphonium, (8-carboxyoctyl)triphenyl-, bromide involves its interaction with molecular targets and pathways related to inflammation and oxidative stress. It is believed to exert its effects by modulating the activity of enzymes and signaling molecules involved in these pathways, thereby reducing the risk of chronic diseases .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Observations :

- Chain Length and Functionality: The C8 carboxyalkyl chain in the target compound balances lipophilicity (for membrane penetration) and hydrophilicity (for solubility and conjugation), unlike shorter-chain analogs (e.g., bromoethyl or phenoxyethyl derivatives) .

- Applications : Carboxy-terminated derivatives are uniquely suited for bioconjugation (e.g., amide bond formation with biomolecules), while fluorinated analogs (e.g., trifluoromethyl derivatives) improve mitochondrial targeting and cancer cell selectivity .

Physicochemical Properties

- Solubility : The carboxylic acid group enhances aqueous solubility relative to fully alkyl or aryl-substituted salts (e.g., benzyltriphenylphosphonium bromide) .

- Thermal Stability : Quaternary phosphonium salts with aromatic substituents (e.g., biphenyl derivatives) exhibit superior thermal stability (>300°C) compared to alkyl-chain analogs .

Biological Activity

Phosphonium, (8-carboxyoctyl)triphenyl-, bromide (C27H32BrO2P) is a phosphonium salt that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a carboxyalkyl chain and triphenyl groups, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C27H32BrO2P

- Molecular Weight : 499.42 g/mol

- CAS Number : 17814-85-6

- Solubility : Soluble in ethanol and methanol; insoluble in toluene and hexane.

- Melting Point : 205°C to 209°C

Biological Activity

The biological activity of phosphonium salts, particularly those with carboxyalkyl chains, has been linked to various therapeutic applications. The following sections summarize key findings from recent studies.

Antitumor Activity

Research indicates that phosphonium compounds can serve as effective delivery systems for pro-apoptotic peptides into mitochondria of tumor cells. This mechanism enhances the apoptosis of cancer cells, making them promising candidates for cancer therapy .

Case Study : A study demonstrated that phosphonium salts could inhibit glycinamide ribonucleotide formyltransferase (GARFTase), an enzyme involved in the proliferation of certain cancer cells. This inhibition was associated with significant antitumor effects in vitro .

Neuroprotective Effects

Phosphonium compounds have shown potential neuroprotective properties. Their ability to cross the blood-brain barrier (BBB) makes them candidates for treating neurodegenerative diseases.

- BBB Permeability : The compound is classified as a BBB permeant, which suggests its potential utility in neurological applications .

Antimicrobial Activity

Some derivatives of triphenylphosphonium bromide exhibit antimicrobial properties. They have been tested against various bacterial strains and demonstrated effectiveness in inhibiting growth, suggesting their application as antimicrobial agents .

The biological activity of phosphonium salts is often attributed to their ability to interact with cellular membranes and influence mitochondrial functions. Their lipophilic nature allows them to penetrate lipid membranes easily, leading to:

- Disruption of Mitochondrial Membrane Potential : This can trigger apoptosis in cancer cells.

- Inhibition of Key Enzymes : Such as GARFTase, affecting cell proliferation and survival.

Comparative Biological Activity Table

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (8-carboxyoctyl)triphenylphosphonium bromide, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via alkylation of triphenylphosphine with 8-bromooctanoic acid derivatives. Key steps include:

- Reagents : Triphenylphosphine and 8-bromo-octanoic acid (or its ester) in a polar aprotic solvent (e.g., acetonitrile) under reflux .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol) to remove unreacted starting materials .

- Purity Validation : Use H/C NMR to confirm the absence of residual triphenylphosphine (δ ~ -5 ppm in P NMR) and elemental analysis to verify stoichiometry .

Q. Which spectroscopic techniques are most effective for characterizing (8-carboxyoctyl)triphenylphosphonium bromide?

- Methodological Answer :

- NMR : H NMR identifies alkyl chain protons (δ 1.2–2.4 ppm) and aromatic protons (δ 7.6–7.8 ppm). P NMR confirms the phosphonium center (δ ~24–26 ppm) .

- FT-IR : Carboxylic acid C=O stretch (~1700 cm) and P–C aromatic vibrations (~1430 cm) .

- Mass Spectrometry : ESI-MS in positive ion mode detects the phosphonium cation (e.g., m/z 423.2 for [CHOP]) .

Q. How does (8-carboxyoctyl)triphenylphosphonium bromide participate in Wittig reactions, and what are its limitations?

- Methodological Answer :

- Reaction Mechanism : Forms ylides upon deprotonation with strong bases (e.g., NaH or KOtBu), which react with aldehydes to form α,β-unsaturated carboxylic acids .

- Limitations : Bulky carboxylate groups may reduce ylide reactivity, requiring elevated temperatures (60–80°C) or prolonged reaction times. Steric hindrance can also lead to lower yields compared to shorter-chain analogs .

Advanced Research Questions

Q. How can computational modeling predict the mitochondrial targeting efficiency of (8-carboxyoctyl)triphenylphosphonium derivatives?

- Methodological Answer :

- Lipophilicity (LogP) : Calculate using software like MarvinSketch or ACD/Labs to ensure optimal membrane penetration (ideal LogP ~2–4) .

- Molecular Dynamics (MD) : Simulate interactions with mitochondrial membranes to assess accumulation kinetics. Compare with experimental data from fluorescence assays (e.g., TPP-linked probes) .

- Structural Modifications : Adjust alkyl chain length (e.g., C8 vs. C10) to balance solubility and targeting efficiency, as seen in antichagasic TPP derivatives .

Q. What experimental strategies resolve contradictions in toxicity data for phosphonium salts across aquatic species?

- Methodological Answer :

- Probit Analysis : Use LC dose-response curves (e.g., for Guppy fish) to account for species-specific sensitivity. For example, hexyl-TPP bromide showed LC = 3.2 mg/L (R = 0.99), while butyl-TPP chloride was less toxic (LC = 9.8 mg/L) .

- Mechanistic Studies : Evaluate oxidative stress biomarkers (e.g., catalase activity, lipid peroxidation) to differentiate modes of action between chain lengths .

Q. How can (8-carboxyoctyl)triphenylphosphonium bromide be functionalized for stimuli-responsive drug delivery systems?

- Methodological Answer :

- Conjugation Chemistry : Couple the carboxylate group with pH-sensitive linkers (e.g., hydrazones) or redox-active moieties (e.g., disulfide bonds) via EDC/NHS chemistry .

- In Vitro Validation : Use fluorescence quenching assays to track payload release in simulated lysosomal (pH 5.0) or cytoplasmic (10 mM glutathione) conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.